molecular formula C20H8I4Na2O6 B1197411 Erythrosine sodium CAS No. 49746-10-3

Erythrosine sodium

Cat. No.: B1197411
CAS No.: 49746-10-3
M. Wt: 897.9 g/mol
InChI Key: IVKWXPBUMQZFCW-UHFFFAOYSA-L
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Properties

CAS No.

49746-10-3

Molecular Formula

C20H8I4Na2O6

Molecular Weight

897.9 g/mol

IUPAC Name

disodium;2-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate;hydrate

InChI

InChI=1S/C20H8I4O5.2Na.H2O/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;;/h1-6,25H,(H,27,28);;;1H2/q;2*+1;/p-2

InChI Key

IVKWXPBUMQZFCW-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)[O-].O.[Na+].[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)[O-].O.[Na+].[Na+]

Other CAS No.

49746-10-3

Synonyms

2',4',5',7'-Tetraiodofluorescein
Erythrosin
Erythrosin B
Erythrosine
Erythrosine B
F D and C #3
FD and C Red No. 3
FDC Red No. 3

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The condensation proceeds via Friedel-Crafts acylation, where phthalic anhydride acts as the acylating agent. Resorcinol’s phenolic groups facilitate electrophilic substitution, forming the xanthene backbone of fluorescein:

Resorcinol+Phthalic AnhydrideH2SO4,ΔFluorescein+H2O\text{Resorcinol} + \text{Phthalic Anhydride} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Fluorescein} + \text{H}_2\text{O}

Key Parameters

ParameterOptimal ConditionSource
Molar Ratio (Resorcinol:Phthalic Anhydride)1:1.05
Temperature180°C
Reaction Time4–6 hours
CatalystSulfuric Acid (5% w/w)

The crude fluorescein is purified via recrystallization from ethanol, yielding a yellow crystalline product with >95% purity.

Iodination of Fluorescein

Iodination introduces four iodine atoms into the fluorescein structure, forming tetraiodofluorescein . This step is critical for achieving the desired chromophoric properties of erythrosine.

Iodination Process

Iodination is typically performed using elemental iodine (I2_2) in the presence of an oxidizing agent (e.g., potassium iodate, KIO3_3) under alkaline conditions (pH 8–10).

Fluorescein+4I2+KIO3NaOHTetraiodofluorescein+KI+H2O\text{Fluorescein} + 4\text{I}2 + \text{KIO}3 \xrightarrow{\text{NaOH}} \text{Tetraiodofluorescein} + \text{KI} + \text{H}_2\text{O}

Optimization of Iodination

ParameterOptimal ConditionSource
Iodine Equivalents4.2–4.5 mol/mol
Temperature60–70°C
Reaction Time8–12 hours
pH9.0–9.5

Excess iodine is removed by filtration, and the product is washed with dilute hydrochloric acid to neutralize residual alkalinity.

Formation of Sodium Salt

Tetraiodofluorescein is converted to its disodium salt through neutralization with sodium hydroxide (NaOH).

Neutralization Reaction

Tetraiodofluorescein+2NaOHErythrosine Sodium+2H2O\text{Tetraiodofluorescein} + 2\text{NaOH} \rightarrow \text{this compound} + 2\text{H}_2\text{O}

Process Details

  • NaOH Concentration : 10–15% (w/v)

  • Temperature : 25–30°C

  • Stirring Time : 1–2 hours

The solution is concentrated under reduced pressure, and this compound is precipitated by adding sodium chloride (NaCl) or sodium sulfate (Na2_2SO4_4).

Purification Techniques

Crude this compound contains impurities such as unreacted intermediates, inorganic salts, and subsidiary dyes. Purification involves:

a) Recrystallization

The product is dissolved in hot water (70–80°C) at a concentration of 70 g/L and filtered to remove insoluble particles. Slow cooling yields high-purity crystals.

b) Column Chromatography

Industrial-scale purification employs silica gel or activated carbon columns to adsorb impurities. This compound is eluted with a methanol-water (1:1) mixture.

c) Membrane Filtration

Ultrafiltration membranes (10–50 kDa) remove high-molecular-weight contaminants, achieving >98% purity.

Industrial-Scale Production

Large-scale manufacturing adheres to Good Manufacturing Practices (GMP) and involves:

StepEquipmentScaleYield
Fluorescein SynthesisJacketed Reactor (500 L)200 kg/batch85–90%
IodinationGlass-Lined Reactor500 L75–80%
NeutralizationCrystallization Tank1000 L90–95%
PurificationRotary Vacuum FilterContinuous Process95–98%

Process water is recycled to minimize waste, and iodine vapors are scrubbed using alkaline solutions to meet environmental regulations.

Analytical Methods for Quality Control

a) Spectrophotometry

This compound exhibits a λmax_{\text{max}} at 527 nm in 0.1 N NaOH. Absorbance is measured to calculate dye content (E1%1cm=1080E_{1\%}^{1\text{cm}} = 1080):

Dye Content (%)=A527×1041080×m\text{Dye Content (\%)} = \frac{A_{527} \times 10^4}{1080 \times m}

where mm = sample mass (g).

b) High-Performance Liquid Chromatography (HPLC)

  • Column : C18 Gemini (150 × 4.6 mm)

  • Mobile Phase : 10 mM ammonium acetate:acetonitrile:methanol (50:25:25 v/v)

  • Detection : PDA at 529 nm

  • Retention Time : 5.6 minutes

c) Titrimetric Analysis

Residual iodide is determined via Volhard titration using 0.1 N silver nitrate (AgNO3_3).

Recent Advances in Preparation

a) Solvent-Free Iodination

Microwave-assisted iodination reduces reaction time to 2–3 hours and improves yield to 85% by enhancing iodine utilization.

b) Enzymatic Catalysis

Lipase-mediated iodination in non-aqueous media minimizes byproduct formation, achieving 92% purity.

c) Green Chemistry Approaches

Ionic liquids (e.g., 1-butyl-3-methylimidazolium iodide) replace volatile solvents, reducing environmental impact .

Chemical Reactions Analysis

Erythrosine sodium undergoes various chemical reactions, including:

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying Erythrosine sodium in aqueous solutions?

  • Methodological Answer : UV-Vis spectrophotometry is widely used, with a calibration curve established at its maximum absorbance wavelength (~524 nm). Ensure pH control (e.g., phosphate buffer at pH 7.0) to minimize spectral shifts. Validate accuracy via spike-and-recovery experiments and compare against HPLC for cross-verification .
  • Data Consideration : Include a table of molar extinction coefficients under varying pH conditions to account for environmental interference.

Q. How can researchers validate the purity of synthesized this compound?

  • Methodological Answer : Employ High-Performance Liquid Chromatography (HPLC) with a C18 column and mobile phase (e.g., acetonitrile:water with 0.1% trifluoroacetic acid). Compare retention times against certified reference standards. Supplementary techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) can confirm structural integrity .
  • Data Consideration : Report purity thresholds (e.g., ≥95%) and include chromatograms with peak area percentages.

Q. What spectroscopic techniques are optimal for characterizing this compound’s photophysical properties?

  • Methodological Answer : Use fluorescence spectroscopy to assess quantum yield and Stokes shift. Pair with UV-Vis to track photodegradation kinetics under controlled light exposure (e.g., xenon lamp simulating sunlight). Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups and degradation byproducts .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity be systematically resolved?

  • Methodological Answer : Conduct dose-response assays across multiple cell lines (e.g., HepG2, Caco-2) using standardized protocols (e.g., MTT assay). Compare results under varying conditions (pH, exposure duration). Perform meta-analyses to identify confounding variables (e.g., serum concentration in media) and apply sensitivity analysis to quantify uncertainty .
  • Data Consideration : Tabulate IC₅₀ values across studies, highlighting methodological disparities (e.g., incubation time, cell viability endpoints).

Q. What experimental designs mitigate interference in spectrophotometric assays of this compound in complex matrices?

  • Methodological Answer : Use solid-phase extraction (SPE) to isolate this compound from interferents (e.g., proteins, lipids). Validate recovery rates using matrix-matched calibration curves. Alternatively, employ derivative spectrophotometry to resolve overlapping absorbance peaks .
  • Data Consideration : Include a comparison of recovery rates (%) between SPE and liquid-liquid extraction methods.

Q. How can researchers optimize protocols for assessing this compound’s photostability?

  • Methodological Answer : Design accelerated aging studies with controlled light intensity (e.g., ICH Q1B guidelines). Monitor degradation kinetics via HPLC-MS to identify photoproducts. Use actinometry to calibrate light exposure and ensure reproducibility .
  • Data Consideration : Provide Arrhenius plots to predict shelf-life under varying storage conditions.

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to dose-response data. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare group means. For small sample sizes, Bayesian hierarchical models improve robustness .
  • Data Consideration : Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize biological significance.

Methodological Frameworks

  • Systematic Review Design : When synthesizing evidence on this compound’s applications, use PICO (Population, Intervention, Comparison, Outcome) to structure research questions. For example: "In in vitro models (P), how does this compound (I) compared to other azo dyes (C) affect oxidative stress markers (O)?" .
  • Ethical & Reproducibility Standards : Document all experimental parameters (e.g., instrument calibration, batch numbers) in supplementary materials. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythrosine sodium
Reactant of Route 2
Erythrosine sodium

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